3-(2-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide
Description
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3/c1-23-17-10-6-4-8-15(17)18(24-2)13-21-19(22)12-11-14-7-3-5-9-16(14)20/h3-10,18H,11-13H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDLEADEJMZHKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)CCC2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide typically involves several steps, starting from commercially available precursors. One common synthetic route involves the reaction of 2-fluorobenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with 2-methoxyphenylacetic acid to yield the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Chemical Reactions Analysis
3-(2-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Scientific Research Applications
3-(2-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl and methoxyphenyl groups allows the compound to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which the compound exerts its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Substituent Effects on Polarity :
- Compounds with triazole rings (e.g., 1dba) exhibit higher polarity due to the heterocycle’s hydrogen-bonding capacity, which may enhance aqueous solubility . In contrast, the target compound’s methoxyphenyl and branched ethyl groups likely reduce polarity, favoring membrane permeability.
- Fluorine atoms (e.g., in 2'-fluoroortho-fluorofentanyl and the target compound) enhance metabolic stability and receptor binding via electronegative effects.
Synthetic Accessibility :
- Triazole-containing analogs (e.g., 1dba, 1dbb) are synthesized via copper-catalyzed azide-alkyne cycloaddition (click chemistry) with yields >80% . The target compound’s synthesis likely involves amide coupling, as seen in for similar structures.
Pharmacological Implications: Piperidine/piperazine-containing analogs (e.g., ) are associated with opioid receptor modulation. The target compound’s lack of a piperidine ring may redirect activity toward non-opioid targets.
Structural and Functional Divergence
- Methoxy vs. In contrast, chloro/fluoro substituents (e.g., ) exert inductive effects, increasing electrophilicity.
- Branched vs. Linear Chains : The target compound’s 2-methoxy-2-(2-methoxyphenyl)ethyl group introduces steric hindrance, which may limit rotational freedom compared to linear chains (e.g., phenethyl in ).
Biological Activity
Chemical Structure and Properties
The compound belongs to the family of propanamide derivatives, characterized by the presence of a fluorophenyl group and methoxy substituents. Its structural formula is represented as follows:
Structural Features
- Fluorophenyl Group : Enhances lipophilicity and may influence receptor binding.
- Methoxy Substituents : Potentially modulate pharmacokinetic properties.
Research indicates that this compound may interact with various biological targets, including:
- Opioid Receptors : Preliminary studies suggest affinity for mu-opioid receptors, which are critical in pain modulation and analgesic effects.
- Serotonin Receptors : Potential interactions with serotonin receptors could imply roles in mood regulation and anxiety.
Pharmacological Effects
-
Analgesic Activity :
- Studies have shown that compounds with similar structures exhibit significant analgesic properties. For example, a related compound demonstrated effective pain relief in animal models through mu-opioid receptor activation.
- Antimicrobial Activity :
-
Cytotoxicity :
- In vitro studies have assessed the cytotoxic potential of similar compounds on cancer cell lines, revealing varying levels of efficacy depending on the specific structural modifications.
Case Study 1: Analgesic Efficacy
A study examined the analgesic properties of a structurally analogous compound in a rat model. The results indicated that administration led to significant pain relief comparable to established opioid medications, suggesting potential clinical applications in pain management.
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial activity of related propanamide derivatives against Staphylococcus aureus and Escherichia coli. The findings demonstrated promising results, with certain derivatives achieving MIC values as low as 5.64 µM against S. aureus .
Comparative Analysis
The following table summarizes the biological activities reported for various related compounds:
| Compound Name | Analgesic Activity | Antimicrobial Activity (MIC) | Cytotoxicity |
|---|---|---|---|
| 3-(2-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide | Moderate | 5.64 µM (S. aureus) | Moderate |
| N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide | High | 4.69 µM (B. subtilis) | High |
| N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide | High | 8.33 µM (E. coli) | Low |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling the fluorophenyl and methoxyphenyl moieties via amide bond formation. Key steps include:
- Use of coupling agents like EDCI or HOBt for amide bond formation under inert conditions.
- Protection of methoxy groups during reactive steps to prevent undesired side reactions.
- Optimization of temperature (e.g., 0–5°C for exothermic steps) and solvent choice (anhydrous dichloromethane or DMF).
- Purification via gradient column chromatography (ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying fluorophenyl (δ 7.1–7.3 ppm) and methoxyphenyl (δ 3.8 ppm for -OCH₃) groups.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated m/z 385.8 for C₂₁H₂₃FNO₃).
- HPLC-UV : Assess purity (>95%) using a C18 column (λ=254 nm) with acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data observed across different experimental models?
- Methodological Answer :
- Cross-Validation : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm activity.
- Normalization : Include internal controls (e.g., housekeeping genes in RT-PCR) to account for variability.
- Pharmacokinetic Profiling : Evaluate solubility (via shake-flask method) and metabolic stability (liver microsome assays) to explain model-specific differences.
- Statistical Analysis : Apply ANOVA or mixed-effects models to quantify inter-experimental variability .
Q. What strategies are effective in designing structure-activity relationship (SAR) studies for fluorophenyl-containing propanamide derivatives?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the phenyl rings (e.g., electron-withdrawing -Cl vs. donating -OCH₃) and propanamide backbone (e.g., alkyl chain length).
- Bioactivity Profiling : Test analogs in target-specific assays (e.g., IC₅₀ determination in kinase inhibition assays).
- QSAR Modeling : Use substituent parameters (Hammett σ, π values) to correlate structural features with activity trends .
Q. How should researchers approach the development of in vitro assays to evaluate potential neuropharmacological effects?
- Methodological Answer :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-DAMGO for μ-opioid receptors) to measure competitive inhibition (Ki values).
- Functional Assays : Monitor cellular responses (e.g., cAMP inhibition for GPCRs or calcium flux via FLIPR).
- Validation : Compare with known agonists/antagonists (e.g., fentanyl for opioid receptor assays) .
Q. What are the best practices for assessing metabolic stability in preclinical studies?
- Methodological Answer :
- In Vitro Metabolism : Incubate with human/rat liver microsomes and quantify parent compound depletion via LC-MS/MS.
- Metabolite Identification : Use high-resolution MS/MS to characterize phase I/II metabolites (e.g., hydroxylation, glucuronidation).
- Data Interpretation : Calculate intrinsic clearance (Clᵢₙₜ) and compare to reference compounds with known stability .
Q. How can computational tools predict binding affinity to target receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to dock the compound into receptor crystal structures (e.g., μ-opioid receptor PDB: 4DKL).
- Molecular Dynamics (MD) Simulations : Run simulations (GROMACS) to assess binding stability over 100 ns.
- Free Energy Calculations : Apply MM-PBSA to estimate binding free energy and correlate with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
